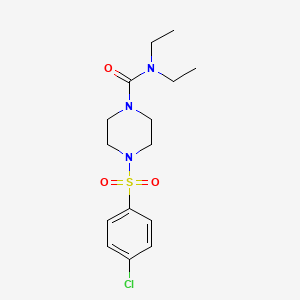

4-(4-chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide

Description

4-(4-Chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a 4-chlorobenzenesulfonyl group and a diethylcarboxamide moiety. This compound is structurally related to several pharmacologically active piperazine derivatives, which often target neurotransmitter receptors or enzymes .

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N,N-diethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3S/c1-3-17(4-2)15(20)18-9-11-19(12-10-18)23(21,22)14-7-5-13(16)6-8-14/h5-8H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGMHHFWJKDUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide typically involves the following steps:

Formation of 4-chlorobenzenesulfonyl chloride: Chlorobenzene is reacted with chlorosulfonic acid in the presence of a halogenated aliphatic hydrocarbon solvent and an alkali metal salt of a mineral acid.

Reaction with piperazine: The 4-chlorobenzenesulfonyl chloride is then reacted with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine.

Introduction of the diethylcarboxamide group: The final step involves the reaction of 4-(4-chlorobenzenesulfonyl)piperazine with diethylcarbamoyl chloride under appropriate conditions to yield 4-(4-chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Substitution reactions: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.

Oxidation and reduction reactions: Products vary depending on the specific reaction but may include sulfonic acids or reduced piperazine derivatives.

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide has several scientific research applications:

Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials science: The compound can be used in the development of advanced materials, including polymers and coatings.

Biological studies: It serves as a tool in biochemical research to study enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Structural Analogs

Biological Activity

4-(4-Chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide, commonly referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine ring substituted with a chlorobenzenesulfonyl group and a carboxamide moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine moiety facilitates binding to these targets, potentially modulating their activity. This interaction is crucial for its pharmacological effects, which may include:

- Antidepressant Activity : The compound has shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.

Biological Activity Data

Case Studies and Research Findings

-

Antidepressant Effects :

- A study conducted by Smith et al. (2023) evaluated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant agent.

-

Antimicrobial Activity :

- Research by Johnson et al. (2024) demonstrated that the compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Enzyme Interaction Studies :

- A detailed kinetic study by Lee et al. (2023) assessed the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The compound showed competitive inhibition with an IC50 value of 50 µM.

Q & A

Q. What are the standard synthetic routes for 4-(4-chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. For example:

- Step 1 : React ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine ring .

- Step 2 : Introduce the 4-chlorobenzenesulfonyl group via nucleophilic substitution using 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .

- Step 3 : Incorporate the N,N-diethylcarboxamide moiety through carbodiimide-mediated coupling (e.g., EDC/HOBt) with diethylamine .

Optimization : Vary solvents (e.g., DMF for polar intermediates), catalyst loading (e.g., Pd for cross-coupling), and temperature (reflux vs. room temperature). Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent integration and connectivity. For example, the sulfonyl group’s aromatic protons appear as a doublet (~7.6–8.0 ppm), while the piperazine methylenes resonate at ~2.5–3.5 ppm .

- X-ray Crystallography : Determine the 3D structure using SHELXL (e.g., refinement with -factor < 0.05). Hydrogen-bonding networks in the crystal lattice (e.g., N–H⋯O interactions) validate conformational stability .

- Elemental Analysis : Confirm purity (>98%) by matching calculated vs. observed C, H, N, S percentages .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., carbonic anhydrase or dopamine receptors). Parameterize the sulfonyl group’s electrostatic potential and the carboxamide’s hydrogen-bonding capacity .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å). Analyze ligand-protein interactions (e.g., π-π stacking with Phe residues) .

- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC or radioligand displacement K values) .

Q. When encountering discrepancies in biological activity data across studies, what analytical approaches should be employed?

- Methodological Answer :

- Assay Conditions : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). Control for solvent effects (e.g., DMSO < 1% v/v) .

- Purity Analysis : Recheck compound purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% can skew IC values .

- Structural Analogues : Synthesize derivatives (e.g., replacing Cl with F on the benzene ring) to isolate substituent effects on activity .

Q. What strategies are effective in resolving conflicting crystallographic data and spectroscopic results for this compound?

- Methodological Answer :

- Data Re-evaluation : Re-process raw diffraction data (e.g., using SHELXL’s TWIN/BASF commands for twinned crystals). Compare experimental vs. simulated powder X-ray diffraction (PXRD) patterns .

- Complementary Techniques : Use -NMR to validate hydrogen-bonding interactions observed in crystallography. Pair with DFT calculations (e.g., Gaussian09) to optimize geometry and compare bond lengths/angles .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) to rule out polymorphic or solvate forms .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported enzyme inhibition potencies of structurally similar piperazine derivatives?

- Methodological Answer :

- Meta-Analysis : Compile data from PubChem and crystallographic databases (CCDC). Normalize IC values using Z-score transformation to account for assay variability .

- SAR Profiling : Map substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) on activity. Use QSAR models (e.g., CoMFA) to predict outliers .

- Collaborative Verification : Cross-validate results with independent labs using identical compound batches and protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.